

veliparib neoadjuvant chemotherapy triple-negative breast cancer

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Compound Focus: Veliparib

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Application Notes: Veliparib in TNBC Neoadjuvant Therapy

Veliparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, is investigated in combination with neoadjuvant chemotherapy for early-stage and metastatic TNBC. Its efficacy is linked to synthetic lethality in tumor cells with deficient DNA repair mechanisms, primarily germline *BRCA* mutations or a "BRCA-like" phenotype [1] [2].

Key Clinical Trial Outcomes

Major phase III trials have evaluated the addition of **veliparib** to standard neoadjuvant chemotherapy backbones. The table below summarizes efficacy and safety data from the BrighTNess and SWOG S1416 trials.

Table 1: Summary of Key Clinical Trials for Veliparib in TNBC

Trial Name/ Phase	Patient Population	Intervention Arms	Key Efficacy Findings	Key Safety Findings
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| **BrighTNess (Phase III)** [3] $N=634$ | Untreated Stage II-III TNBC | 1. Paclitaxel + **Carboplatin** + **Veliparib** → AC 2. Paclitaxel + **Carboplatin** → AC 3. Paclitaxel → AC (Control) | **pCR rate:** 53% (Arm 1) vs. 58% (Arm 2) vs. 31% (Control) **EFS (4.5-yr):** HR 0.63 for Arm 1 vs. Control. Benefit attributed to carboplatin; no significant EFS improvement from adding **veliparib**. | No significant increase in MDS/AML or other second malignancies. | | **SWOG S1416 (Phase II/III)** [2] $N=320$ | Metastatic TNBC or HER2-negative/*BRCA*-associated BC | 1. **Cisplatin** + **Veliparib** 2. **Cisplatin** + **Placebo** | **PFS in "BRCA-like" subgroup:** 5.9 months (**Veliparib**) vs. 4.2 months (Placebo). **OS & ORR:** Numerically better with **veliparib**, but not statistically significant. | **Grade 3/4 AEs:** 74% (**Veliparib**) vs. 52% (Placebo). Higher rates of neutropenia, anemia, and thrombocytopenia with **veliparib**. |

Patient Selection and Biomarkers

The efficacy of **veliparib** is closely tied to specific biological markers, highlighting the importance of patient stratification in trial design and clinical application.

- **"BRCA-like" Phenotype:** The SWOG S1416 trial demonstrated that the benefit of **veliparib** extends beyond tumors with germline *BRCA* mutations to include those with a "BRCA-like" phenotype, characterized by other genomic alterations that impair homologous recombination repair (HRR) [2]. This phenotype is present in 40%–50% of TNBCs, significantly expanding the potential patient population that could benefit from PARP inhibitor therapy [2].
- **Germline *BRCA* Mutations:** While the BrighTNess trial did not meet its endpoint for **veliparib**-specific benefit, PARP inhibitors as a class are established in treating *BRCA*-mutated cancers. The mechanistic rationale for **veliparib** remains strongest in this population [1].

Experimental Protocols

For researchers designing clinical trials or preclinical studies, the following protocols detail the interventional regimens from the major trials.

Protocol 1: BrighTNess Neoadjuvant Regimen

This protocol outlines the chemotherapy backbone used in the BrighTNess trial for early-stage TNBC [3].

- **Treatment Arms:**

- **Research Arm:** Paclitaxel + Carboplatin + **Veliparib**
- **Control Arm 1:** Paclitaxel + Carboplatin + Placebo
- **Control Arm 2:** Paclitaxel + Placebo + Placebo
- **Dosing and Schedule (12-week cycle):**
 - **Paclitaxel:** 80 mg/m² IV, administered weekly on Days 1, 8, and 15 of a 21-day cycle for 4 cycles.
 - **Carboplatin:** AUC 5 IV, administered every 3 weeks on Day 1 of each cycle for 4 cycles.
 - **Veliparib/Placebo:** 50 mg orally, twice daily from Days 1 to 21 of each cycle. Continued only during the paclitaxel+carboplatin/placebo phase.
- **Follow-on Chemotherapy:**
 - All patients subsequently received **doxorubicin plus cyclophosphamide (AC)** every 2-3 weeks for 4 cycles.
- **Primary Endpoint:** Pathological Complete Response (pCR) rate.
- **Key Safety Monitoring:** Regular hematological monitoring is essential due to the myelosuppressive effects of the combination. Assess for neutropenia, anemia, and thrombocytopenia.

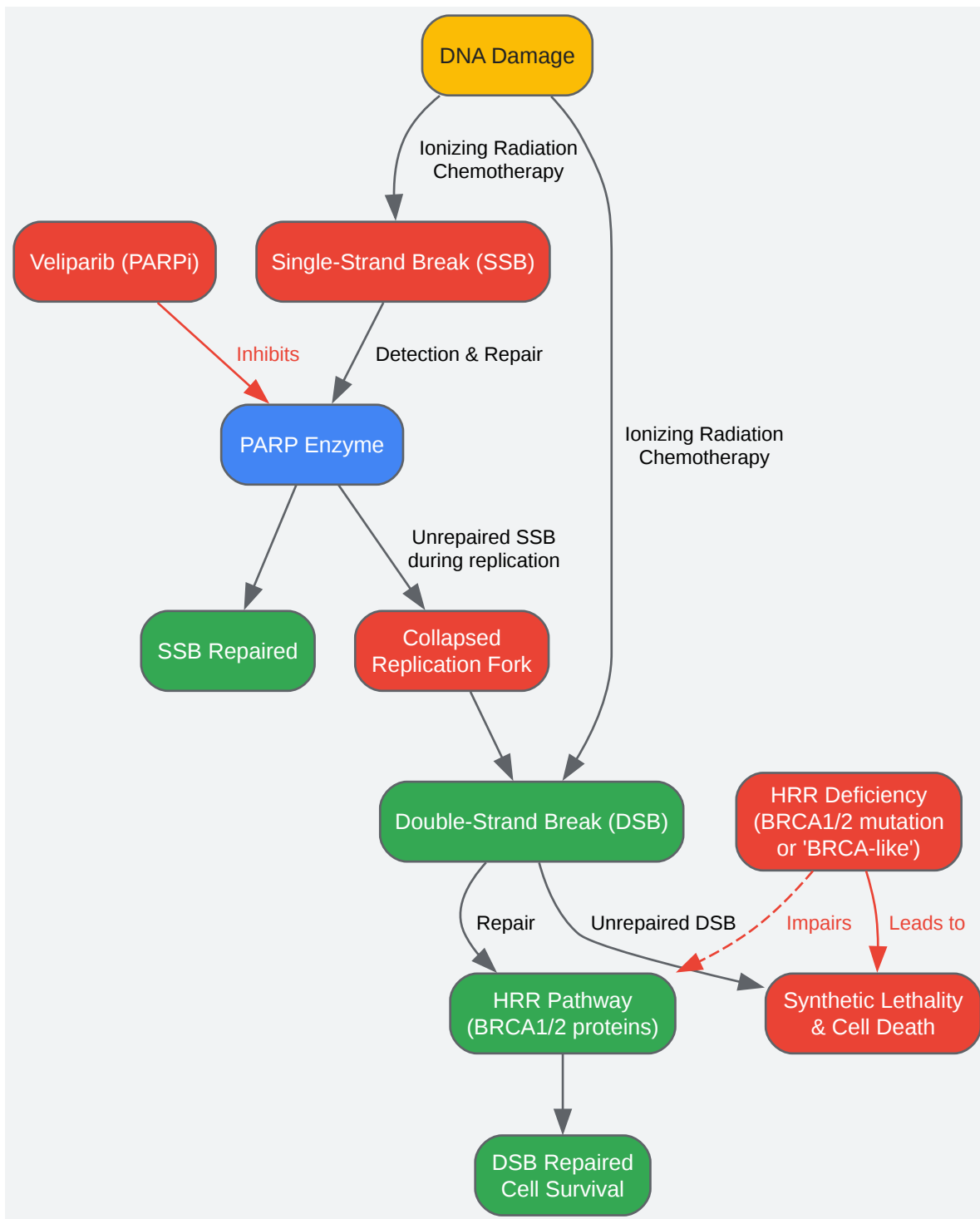
Protocol 2: SWOG S1416 Metastatic Trial Regimen

This protocol describes the combination used for metastatic TNBC in the SWOG S1416 trial [2].

- **Treatment Arms:**
 - **Research Arm:** Cisplatin + **Veliparib**
 - **Control Arm:** Cisplatin + Placebo
- **Dosing and Schedule:**
 - **Cisplatin:** 75 mg/m² IV, administered on Day 1 of a 21-day cycle.
 - **Veliparib/Placebo:** 300 mg (or as per trial protocol) orally, twice daily from Days 1 to 21 of each cycle.
- **Primary Endpoint:** Progression-Free Survival (PFS).
- **Biomarker Analysis:** Tumor tissue and blood samples should be collected for biomarker testing to classify patients into *BRCA*-mutated, *BRCA*-like, and non-*BRCA*-like subgroups.

Mechanistic Rationale and Pathway Analysis

The therapeutic effect of **veliparib** is based on the principle of synthetic lethality. The following diagram illustrates the DNA damage repair pathways and how **veliparib** induces synthetic lethality in HRR-deficient cells.



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Diagram 1: Mechanism of Veliparib-Induced Synthetic Lethality. This diagram illustrates how **veliparib**, a PARP inhibitor, traps PARP enzymes on DNA, preventing the repair of single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs progress into double-strand breaks (DSBs). In healthy cells, DSBs are repaired by the homologous recombination repair (HRR) pathway involving BRCA1/2 proteins.

However, in tumor cells with HRR deficiency (due to *BRCA* mutation or a "BRCA-like" phenotype), DSBs cannot be properly repaired, leading to genomic instability and cell death—a concept known as synthetic lethality [1] [2].

Discussion for Clinical Translation

- **Toxicity Management:** The combination of **veliparib** with platinum-based chemotherapy increases hematological toxicity. Proactive management, including growth factor support and dose modifications, is crucial [3] [2].
- **Future Directions:** While **veliparib** itself is not FDA-approved, the SWOG S1416 trial validates the "BRCA-like" classification as a biomarker for extending PARP inhibitor therapy [2]. Future research should focus on optimizing combination schedules to mitigate toxicity, exploring **veliparib** with other novel agents like immunotherapy or AKT inhibitors [4] [1], and standardizing assays to reliably identify the "BRCA-like" phenotype in clinical settings.

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